molecular formula C11H8BrN3O3 B11983932 5-{[(2-Bromophenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione

5-{[(2-Bromophenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione

Katalognummer: B11983932
Molekulargewicht: 310.10 g/mol
InChI-Schlüssel: ZKILHGOZVJNAFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((2-BROMOANILINO)METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a heterocyclic compound with potential applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom attached to an aniline group, which is further connected to a methylene bridge and a pyrimidinetrione core. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-BROMOANILINO)METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the reaction of 2-bromoaniline with a suitable pyrimidinetrione precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-((2-BROMOANILINO)METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted pyrimidinetrione compounds .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-((2-BROMOANILINO)METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromoaniline: A precursor in the synthesis of 5-((2-BROMOANILINO)METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE.

    Pyrimidinetrione Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

5-((2-BROMOANILINO)METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE stands out due to the presence of both the bromine atom and the aniline group, which confer unique chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound for various applications .

Eigenschaften

Molekularformel

C11H8BrN3O3

Molekulargewicht

310.10 g/mol

IUPAC-Name

5-[(2-bromophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H8BrN3O3/c12-7-3-1-2-4-8(7)13-5-6-9(16)14-11(18)15-10(6)17/h1-5H,(H3,14,15,16,17,18)

InChI-Schlüssel

ZKILHGOZVJNAFO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N=CC2=C(NC(=O)NC2=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.